1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine -

1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine

Catalog Number: EVT-3910824
CAS Number:
Molecular Formula: C20H33N5O2S
Molecular Weight: 407.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one

  • Compound Description: This compound is an intermediate in the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide derivatives, which were investigated for their antimicrobial activity. []
  • Relevance: The (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one shares the 1H-imidazol structural motif with 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound is part of a series of derivatives that were synthesized and evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as against Candida albicans. []
  • Relevance: This compound contains the 1H-imidazol moiety also present in 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine. []

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI)

  • Compound Description: BCFI is a significant intermediate in the synthesis of Losartan and a major active metabolite of the drug. It has potential applications in medicine. []
  • Relevance: BCFI and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine belong to the same chemical class: imidazoles. Additionally, both compounds feature a butyl substituent at the 2-position of the imidazole ring. []
  • Compound Description: This series of compounds was synthesized using a convergent approach, with BCFI as a key intermediate. The analogues were characterized using various spectroscopic techniques. []
  • Relevance: These analogues and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine both contain the 2-butyl-1H-imidazol structural motif. []

4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability in rats and dogs. [] To address this limitation, various N-acyl prodrug derivatives were synthesized and evaluated. []
  • Relevance: Both 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine contain two 1H-imidazol units within their structures. []

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized through a new methodology involving TDAE (tetrakis(dimethylamino)ethylene). This method allows for the introduction of various electrophiles, such as carbonyls and N-tosylbenzylimines, at the 2-position of the 5-nitroimidazole scaffold. []
  • Relevance: Both this compound and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine share the core structure of a substituted imidazole ring. []

(1-Methyl-1H-imidazol-2-yl)methanol Derivatives

  • Compound Description: These derivatives serve as masked forms of carbonyl groups and as synthons for these groups. They are synthesized by reacting carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols can be converted back to carbonyl compounds via their corresponding quaternary salts. []
  • Relevance: The (1-methyl-1H-imidazol-2-yl)methanol derivatives and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine share the 1-methyl-1H-imidazol-2-yl structural motif. []

1,n-Bis(1-methyl-1H-imidazol-2-yl)alkane-1,n-diones

  • Compound Description: These compounds serve as precursors for the synthesis of various symmetrical and asymmetrical diketones. The reaction outcome with Grignard reagents depends on the length of the alkane chain (n). For n=4 or 5, asymmetrical diketones can be synthesized. For n≥8, symmetrical diketones are obtained. Cases with n=6 or 7 exhibit transitional behavior. []
  • Relevance: Similar to 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine, 1,n-bis(1-methyl-1H-imidazol-2-yl)alkane-1,n-diones contain two 1-methyl-1H-imidazol-2-yl units. []

(1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

  • Compound Description: EMTPP acts as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6). [] It undergoes metabolic activation by CYP2D6 to form a reactive imidazo-methide-like intermediate, which then covalently binds to the CYP2D6 apoprotein, leading to enzyme inactivation. []
  • Relevance: Both EMTPP and 1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine belong to the imidazole class of compounds. []

Properties

Product Name

1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine

IUPAC Name

1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]methanamine

Molecular Formula

C20H33N5O2S

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C20H33N5O2S/c1-4-5-11-25-17(14-24(3)15-19-21-12-16(2)23-19)13-22-20(25)28(26,27)18-9-7-6-8-10-18/h12-13,18H,4-11,14-15H2,1-3H3,(H,21,23)

InChI Key

APVNVMONXWKYTE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN(C)CC3=NC=C(N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.